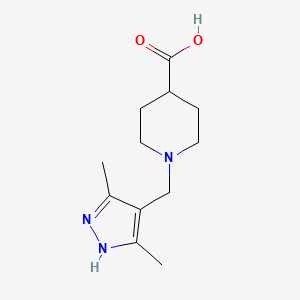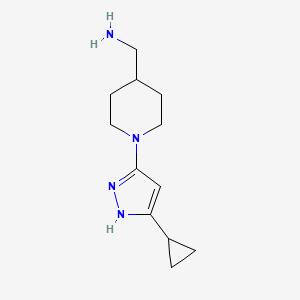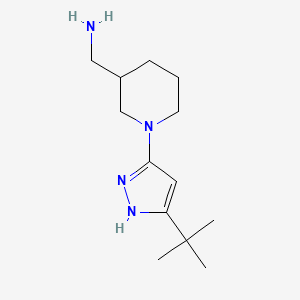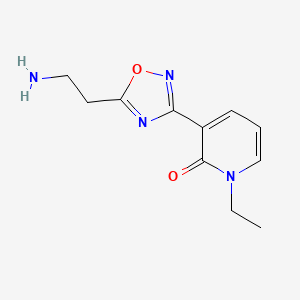
2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide
Übersicht
Beschreibung
2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide (3AA), also known as N-azidoacetyl-N-dipropyl-2-azetidinone, is an azidoacetamide derivative of the azetidinone family. As a member of the azetidinone family, it contains a six-membered ring with three nitrogen atoms. 3AA has been studied extensively in laboratory experiments for its potential applications in a variety of fields, including biochemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Azetidinone Derivatives and Chemical Transformations
Chemical Transformations and Potential Drug Candidates : Research on azetidinone derivatives, such as the study by Boros et al., explores the regioselective reactions leading to the cleavage of the azetidinone ring and the formation of new aziridine rings. These transformations are crucial for synthesizing potential drug candidates, highlighting azetidinones' role in developing inhibitors for enzymes like carboxypeptidase A (Boros et al., 2006).
Enzyme Resolution in Drug Synthesis : The asymmetric synthesis of specific inhibitors, as discussed by Cvetovich et al., utilizes key intermediates derived from azetidinone chemistry. This approach underscores the significance of azetidinone derivatives in synthesizing complex molecules with pharmaceutical applications, particularly in creating inhibitors for human leukocyte elastase (Cvetovich et al., 1996).
Anticonvulsant Activity of Azetidinone Derivatives : Singh et al. demonstrated that certain azetidinone derivatives exhibit significant anticonvulsant activity. This finding is crucial for developing new therapeutic agents against epilepsy and other seizure disorders, indicating the potential of azetidinones in neuropsychiatric drug development (Singh, Siddiqui, & Pandeya, 1994).
Antimicrobial and Antibacterial Activities : The modification of sulfazecin to produce azetidinone-1-sulfonic acid derivatives showcases the exploration of azetidinones for enhancing antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa. This research direction is vital for addressing antibiotic resistance and developing new antimicrobial agents (Sendai et al., 1985).
Antitubercular Agents : Thomas et al. focused on designing azetidinone analogues incorporating 1, 2, 4-triazole for antitubercular activity. This approach, involving in silico designing and molecular docking, signifies the role of azetidinone derivatives in combating tuberculosis, a critical public health challenge (Thomas, George, & Harindran, 2014).
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-3-5-16(6-4-2)11(17)9-15-7-10(8-15)13-14-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAKTJNLVNSYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N,N-dipropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)


![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)


![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)





